molecular formula C11H13NO3 B050149 (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime CAS No. 146322-08-9

(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime

Cat. No. B050149
M. Wt: 207.23 g/mol
InChI Key: ISLHQWBNLXYVQG-WUXMJOGZSA-N
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Description

Synthesis Analysis

Research on related compounds provides insights into potential synthesis pathways. For instance, novel methods for synthesizing derivatives involving 1,3-benzodioxol moieties suggest approaches that could be applicable to the target compound. These methods often involve multi-component reactions, highlighting the efficiency and versatility of modern synthetic strategies (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime” is characterized by X-ray crystallography and spectroscopic methods. For example, the analysis of similar benzodioxol-5-yl derivatives reveals complex molecular interactions and structural motifs, providing a foundation for understanding the target compound’s structure (Low et al., 2004).

Chemical Reactions and Properties

The reactivity and chemical behavior of related compounds have been explored, indicating potential reactions such as cycloadditions and transformations into various heterocyclic structures. These studies suggest that “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime” could participate in diverse chemical reactions, leading to a broad range of derivatives with significant biological and pharmaceutical potential (Qi et al., 2023).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystallinity, are crucial for practical applications. These properties can be influenced by the molecular structure, substituents, and intermolecular interactions, guiding the development of compounds with desired physical characteristics (Marjani et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound’s behavior in various environments. Studies on related structures offer insights into the chemical properties that can be expected from “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime,” such as its potential for participating in nucleophilic and electrophilic reactions, and its stability under different conditions (Bisset et al., 2012).

Scientific Research Applications

Pharmacological Effects

  • Pharmacological Effects in Mice : A study found that 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, an analogue of 3,4-(methylenedioxy)amphetamine (MDA) and structurally related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, exhibited MDA-like actions in mice. This suggests potential psychotomimetic properties (Nichols & Kostuba, 1979).

Antibacterial Activity

  • Antibacterial Activity of Derivatives : Compounds derived from 1,3-Benzodioxol-5-amine, closely related to the chemical , were synthesized and showed moderate antibacterial activity compared to standard drugs like ciprofloxacin. These findings highlight the compound's potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).

Photochemical Synthesis

  • Photochemical Synthesis Applications : Research on the photochemical synthesis of oxime acetates derivatives of 1-carbaldehydobicycloalkanes, including compounds structurally similar to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, revealed effective methods for producing these derivatives, indicating potential in photochemical applications (Armesto & Ramos, 1993).

Fungicidal Activities

  • Fungicidal Properties : Benzothiophene-substituted oxime ether strobilurins, which include chemical structures related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, exhibited good to excellent fungicidal activities against various fungi, suggesting its potential in fungicidal applications (Tu et al., 2014).

In Silico Analysis and Microbial Investigation

  • In Silico Drug-Likeness Prediction and Microbial Activity : A study synthesized and characterized compounds related to 1,3-benzodioxol-5-yl, demonstrating good antimicrobial and antifungal activities. In silico analysis also suggested excellent drug-likeness properties for these compounds (Pandya et al., 2019).

Electrical Conductivity Properties

  • Solid-State Electrical Conductivity : Copper complexes of novel oxime compounds containing 1,3-oxolane group, which are structurally related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, demonstrated semiconducting properties, indicating potential in electrical applications (Aydogdu et al., 2003).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many benzodioxole-containing compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

(NE)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLHQWBNLXYVQG-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCO2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-1,3-benzodioxole-5-propanal Oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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